3-(2-Chloroethyl)-1-cyclopentene

Description

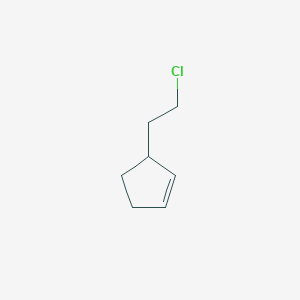

3-(2-Chloroethyl)-1-cyclopentene is a chlorinated cyclopentene derivative characterized by a five-membered cyclopentene ring substituted with a 2-chloroethyl group at the 3-position.

Properties

Molecular Formula |

C7H11Cl |

|---|---|

Molecular Weight |

130.61 g/mol |

IUPAC Name |

3-(2-chloroethyl)cyclopentene |

InChI |

InChI=1S/C7H11Cl/c8-6-5-7-3-1-2-4-7/h1,3,7H,2,4-6H2 |

InChI Key |

LWSHVHNAUKHGCF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C=C1)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

N,N'-Bis(2-Chloroethyl)-N-nitrosourea (BCNU, NSC 409962)

- Structure : Contains two 2-chloroethyl groups attached to a nitrosourea backbone.

- Reactivity: The chloroethyl groups facilitate DNA alkylation, leading to interstrand cross-links (e.g., 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane) via sequential alkylation of guanine (N1 or O6) and cytosine (N3) residues .

- Biological Activity : Demonstrates antitumor activity due to DNA cross-linking, but cytotoxicity is influenced by carbamoylating activity and solubility .

N-(2-Chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU, NSC 79037)

- Structure : Features a single 2-chloroethyl group and a cyclohexyl substituent.

- Reactivity : Preferentially alkylates guanine at the O6 position, with reduced cross-linking efficiency compared to BCNU .

- Biological Activity: Higher lipid solubility (octanol/water distribution coefficient) enhances blood-brain barrier penetration, improving efficacy against intracranial tumors .

1,2-Bis-(5-N-[(2S)-(3-phenyl-1-chloropropyl)]amide-2-methylthien-3-yl)cyclopentene

- Structure : A cyclopentene derivative functionalized with chloroethyl-like groups (chloropropyl) and aromatic substituents.

- Reactivity : The chloroethyl group participates in nucleophilic substitution reactions, as seen in its synthesis via SOCl2-mediated chlorination .

Key Comparative Data

Mechanistic Differences

- DNA Interaction: BCNU forms dual cross-links between DNA strands due to its bifunctional chloroethyl groups . this compound, with a single chloroethyl group, may act as a monofunctional alkylator unless cyclopentene ring strain enables secondary reactions.

- Metabolic Stability: Nitrosoureas (BCNU, CCNU) degrade rapidly in plasma (half-life ~5 minutes), releasing reactive intermediates . Cyclopentene derivatives (e.g., ) may exhibit greater stability due to lack of nitrosourea’s labile N-NO bond.

Toxicity and Selectivity

- Nitrosoureas : Toxicity correlates with carbamoylating activity (e.g., depletion of glutathione) and alkylating potency .

- Cyclopentene Analogues: Potential toxicity might arise from chloroethyl-mediated alkylation but could be mitigated by structural modifications (e.g., cyclohexyl groups in CCNU reduce hepatic toxicity ).

Q & A

Q. Example Workflow :

Optimize reactant/product geometries using DFT.

Calculate Gibbs free energy profiles for competing pathways.

Compare computed NMR shifts with experimental data to confirm intermediates .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:

Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst purity). A systematic approach includes:

Parameter Screening : Vary temperature, solvent, and catalyst loading in a controlled design-of-experiments (DoE) framework.

Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps.

Side-Product Analysis : Use HPLC or LC-MS to quantify byproducts (e.g., elimination vs. substitution ratios).

Example : A 2025 study resolved discrepancies in oxidation yields by identifying trace peroxide contaminants in solvents as a critical variable .

Advanced: What strategies improve stereocontrol in derivatization of this compound?

Answer:

- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s Mn-salen) for asymmetric epoxidation of the cyclopentene ring.

- Directed Functionalization : Install directing groups (e.g., boronate esters) to guide regioselective C-H activation.

- Ring-Strain Engineering : Modify the cyclopentene ring (e.g., introducing substituents) to bias transition states.

Case Study : Dirhodium catalysts enabled >90% enantiomeric excess in epoxide formation, validated by chiral HPLC .

Advanced: How is this compound applied in pharmaceutical intermediate synthesis?

Answer:

The compound serves as a precursor for:

- Bicyclic Alkaloids : Via intramolecular Diels-Alder reactions.

- Ketamine Analogues : Substitution of the chloroethyl group with amines yields psychoactive derivatives.

- Prodrugs : Functionalization with ester linkages enables controlled release.

Q. Example Pathway :

Substitution with piperidine → 3-(2-Piperidinylethyl)-1-cyclopentene.

Cyclization via Grubbs catalyst → Bicyclic amine scaffold.

Further functionalization for CNS-targeted drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.